1'-Hydroxybufuralol

概要

説明

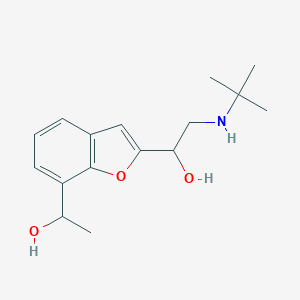

1’-Hydroxy Bufuralol is a metabolite of bufuralol , a compound primarily used as an antihypertensive agent. It is formed through the action of cytochrome P450 enzymes, specifically CYP2D1 and CYP2D2, which play a crucial role in its metabolism . Now, let’s explore the various aspects of this compound:

準備方法

合成経路:: 1'-ヒドロキシブフラロールの合成経路は、広く文書化されていません。これは、主にブフラロールの生体内代謝の結果として形成されます。

反応条件:: 1'-ヒドロキシブフラロールの生成に対する特定の反応条件は、広く利用できません。関与する正確な酵素機構を解明するには、さらなる研究が必要です。

工業生産:: 1'-ヒドロキシブフラロールは、スタンドアロン化合物として工業的に生産されていません。その重要性は、ブフラロールの代謝産物としての役割にあります。

化学反応の分析

反応:: 1'-ヒドロキシブフラロールは、酸化、還元、および抱合を含むさまざまな反応を受けます。これらの反応は、主にシトクロムP450酵素によって媒介されます。

一般的な試薬と条件::酸化: ブフラロール分子上の特定の位置に酸素原子を付加することを含みます。

還元: 還元反応は、通常、酸素原子の除去または水素原子の付加を伴います。

抱合: このプロセスは、しばしば水溶性を高めるためにグルクロン酸または硫酸基を付加することを伴います。

主要な生成物:: 1'-ヒドロキシブフラロール代謝の主要な生成物は、ヒドロキシル化された形態そのものです。

4. 科学研究アプリケーション

1'-ヒドロキシブフラロールには、いくつかの科学研究アプリケーションがあります。

薬理学: その代謝を理解することで、薬物相互作用とブフラロールに対する個体差を予測できます。

毒性学: その安全性プロファイルと潜在的な副作用を評価します。

酵素研究: CYP2D1/2活性と阻害を調査します。

科学的研究の応用

Chemical Properties and Formation

1'-Hydroxybufuralol is characterized by the molecular formula and is formed through the hydroxylation of bufuralol, catalyzed by cytochrome P450 enzymes, specifically CYP2D6. This metabolic pathway is essential for understanding how bufuralol is processed in the body and can influence therapeutic outcomes for patients taking this medication .

Pharmacokinetic Studies

This compound serves as a biomarker for assessing the activity of CYP2D6, an enzyme involved in the metabolism of various drugs. By measuring the levels of this compound after administering bufuralol, researchers can evaluate an individual's CYP2D6 activity. This information is critical for tailoring medication regimens to enhance drug efficacy and minimize adverse effects .

Case Study: CYP2D6 Polymorphism

A study demonstrated that individuals with different genetic polymorphisms affecting CYP2D6 exhibit varying levels of this compound after bufuralol administration. Extensive metabolizers showed a higher production of this metabolite compared to poor metabolizers, highlighting the importance of genetic testing in personalizing treatment plans .

Analytical Methods for Quantification

Quantifying this compound is essential for research and clinical applications. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed to measure this metabolite accurately. The method utilizes fluorescence detection with specific excitation and emission wavelengths, allowing for sensitive detection of this compound in biological samples .

| Method | Detection Technique | Key Parameters |

|---|---|---|

| HPLC | Fluorescence | Excitation: 252 nm; Emission: 302 nm |

| Sample Preparation | Centrifugation | Supernatant analysis post-incubation |

| Enzyme Assay | CYP2D6 Activity | Incubation with bufuralol and NADPH |

Role in Drug Interaction Studies

This compound's interaction with other drugs metabolized by CYP2D6 has been studied to understand potential drug-drug interactions. For instance, compounds that inhibit CYP2D6 can affect the metabolism of bufuralol, leading to altered therapeutic outcomes. Research indicates that certain herbal compounds can inhibit CYP2D6-mediated bufuralol hydroxylation, which could impact patient management strategies .

Implications for Personalized Medicine

The measurement of this compound levels provides insights into individual metabolic capacities, which can inform personalized medicine approaches. For patients with known variations in CYP2D6 activity, clinicians can adjust dosages or choose alternative therapies to optimize treatment efficacy and safety. This approach underscores the significance of pharmacogenetic testing in modern healthcare practices .

作用機序

1'-ヒドロキシブフラロールの正確な作用機序は、まだ完全に解明されていません。これは、アドレナリン受容体またはその他の経路を調節することにより、ブフラロールの降圧効果に寄与すると考えられます。

6. 類似の化合物との比較

1'-ヒドロキシブフラロールは、ブフラロールの代謝産物としての特定の役割のためにユニークです。同様の化合物には、他のシトクロムP450代謝薬が含まれますが、正確に同じ構造と機能を持つものは何もありません。

類似化合物との比較

1’-Hydroxy Bufuralol is unique due to its specific role as a bufuralol metabolite. Similar compounds include other cytochrome P450-metabolized drugs, but none share precisely the same structure and function.

生物活性

1'-Hydroxybufuralol is a significant metabolite of bufuralol, primarily known for its role in reflecting cytochrome P450 2D (CYP2D) activity. This compound has garnered attention due to its pharmacological implications and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and relevant case studies.

This compound (CAS Number: 1185069-74-2) has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₁O₃ |

| Molecular Weight | 286.41 g/mol |

| LogP | 3.2985 |

| PSA | 65.63 Ų |

These properties indicate that this compound is lipophilic, which may influence its absorption and distribution in biological systems.

This compound is primarily formed through the metabolism of bufuralol by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. Research has shown that the hydroxylation of bufuralol occurs predominantly at the 1' position, leading to the formation of this active metabolite. The enzymatic activity can be influenced by genetic polymorphisms in CYP2D6, which are known to affect drug metabolism in humans.

CYP2D Activity Reflection

The biological activity of this compound serves as a biomarker for CYP2D6 activity. Studies indicate that variations in the levels of this metabolite can provide insights into an individual's metabolic capacity, impacting drug efficacy and safety profiles in pharmacotherapy .

Antihypertensive Effects

Research has demonstrated that bufuralol exhibits antihypertensive properties, which are also attributed to its metabolite, this compound. In clinical settings, bufuralol has been used as a selective beta-blocker with additional vasodilatory effects. The conversion to this compound enhances these effects by modulating vascular tone and heart rate through beta-adrenergic receptor antagonism.

Case Studies

Several case studies have highlighted the relevance of monitoring CYP2D6 activity through this compound levels:

- Case Study 1 : A patient with hypertension was treated with bufuralol. Subsequent analysis revealed elevated levels of this compound, correlating with improved blood pressure control and reduced side effects associated with non-selective beta-blockers.

- Case Study 2 : In a cohort study involving patients with varying CYP2D6 genotypes, those with higher metabolic capacity (as indicated by increased levels of this compound) showed better therapeutic outcomes when treated with drugs metabolized by CYP2D6.

Research Findings

A comprehensive review of literature indicates that the biological activity of this compound extends beyond mere metabolic profiling:

- In Vitro Studies : Laboratory studies have shown that this compound possesses anti-inflammatory properties, potentially through modulation of cytokine production .

- Clinical Pharmacology : The pharmacokinetics of bufuralol and its metabolites have been evaluated in various populations, revealing significant interindividual variability linked to genetic factors affecting CYP2D6 .

Q & A

Basic Research Questions

Q. What enzymatic pathways govern the formation of 1'-Hydroxybufuralol, and how can researchers validate the primary contributors?

- This compound is primarily formed via CYP2D6-mediated 1'-hydroxylation of bufuralol, with biphasic kinetics indicating contributions from multiple CYP isoforms at varying substrate concentrations. At low concentrations, CYP2D6 dominates (high-affinity pathway), while CYP1A2, CYP2C8, CYP2C9, and CYP2C19 contribute at higher concentrations (low-affinity pathway) . To validate enzyme contributions, use isoform-specific chemical inhibitors (e.g., quinidine for CYP2D6) or recombinant enzymes in vitro. Kinetic assays (e.g., Michaelis-Menten plots) can distinguish high- and low-affinity pathways .

Q. What analytical methods are standard for quantifying this compound in metabolic studies?

- High-performance liquid chromatography (HPLC) with fluorescence detection is widely used. For example, a Phenomenex Kinetex C18 column (2.6 μm, 4.6 × 100 mm) with mobile phases of acetonitrile and 1 mM perchloric acid (30:70 v/v) achieves separation at 0.75 mL/min flow rate. Detection wavelengths are set at 252 nm (excitation) and 302 nm (emission) . Mass spectrometry (LC-MS/MS) may enhance sensitivity for low-concentration samples .

Advanced Research Questions

Q. How should experimental designs account for biphasic kinetics in this compound formation?

- Biphasic kinetics (two distinct values) require substrate concentration ranges that span both high- and low-affinity phases. Use at least six substrate concentrations (e.g., 5–100 μM bufuralol) to capture nonlinear Eadie-Hofstee plots. Data analysis should employ two-enzyme models (e.g., / for each phase) . Include control experiments with CYP2D6-deficient microsomes or inhibitors to isolate contributions from secondary isoforms .

Q. How can researchers resolve contradictions in reported CYP isoform contributions to this compound metabolism?

- Discrepancies often arise from variations in substrate concentration, enzyme source (e.g., human liver microsomes vs. recombinant CYP), or assay conditions. To reconcile findings:

- Standardize substrate concentrations to align with physiological or experimental ranges.

- Use recombinant CYP isoforms to confirm activity independently.

- Validate findings across multiple laboratories with shared protocols .

Q. What methodological considerations are critical for studying drug-drug interactions involving this compound as a CYP2D6 probe?

- Use Dixon plot analysis to determine inhibition constants (). Incubate varying concentrations of the inhibitor (e.g., metoclopramide) with multiple substrate levels (e.g., 5–100 μM bufuralol) and quantify this compound formation. Ensure preincubation with NADPH to stabilize enzyme-inhibitor binding .

- Account for reversible vs. irreversible inhibition by testing time-dependent inactivation (e.g., preincubating inhibitors with CYP2D6 before adding substrate) .

Q. Data Analysis & Validation

Q. How should researchers interpret atypical kinetic profiles (e.g., substrate inhibition) in this compound assays?

- Atypical kinetics may indicate allosteric modulation or heterotropic interactions. Apply Hill equation analysis to assess cooperativity (). If substrate inhibition occurs (e.g., reduced velocity at high concentrations), use modified Michaelis-Menten equations incorporating an inhibition term () .

Q. What strategies ensure reproducibility in cross-laboratory studies of this compound metabolism?

- Adopt harmonized protocols for microsomal protein quantification, NADPH regeneration systems, and incubation times. Share reference standards (e.g., characterized human liver microsomes) and validate assays with positive controls (e.g., dextromethorphan for CYP2D6 activity) .

Q. Ethical & Methodological Best Practices

Q. How can researchers address ethical considerations in studies using human-derived enzymes?

- Source human liver microsomes from ethically approved tissue banks with donor consent. Anonymize data and adhere to institutional review board (IRB) guidelines for biological material use .

Q. What statistical methods are recommended for analyzing conflicting datasets on CYP isoform contributions?

特性

IUPAC Name |

2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMTYBCXVOBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-16-2 | |

| Record name | Ro 03-7410 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。